Fmoc-N-amido-PEG36-Boc Fmoc-N-amido-PEG36-Boc
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023579
InChI: InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97)
SMILES:
Molecular Formula: C94H169NO40
Molecular Weight: 1953.3 g/mol

Fmoc-N-amido-PEG36-Boc

CAS No.:

Cat. No.: VC16023579

Molecular Formula: C94H169NO40

Molecular Weight: 1953.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-N-amido-PEG36-Boc -

Specification

Molecular Formula C94H169NO40
Molecular Weight 1953.3 g/mol
IUPAC Name tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C94H169NO40/c1-94(2,3)135-92(96)12-14-98-16-18-100-20-22-102-24-26-104-28-30-106-32-34-108-36-38-110-40-42-112-44-46-114-48-50-116-52-54-118-56-58-120-60-62-122-64-66-124-68-70-126-72-74-128-76-78-130-80-82-132-84-85-133-83-81-131-79-77-129-75-73-127-71-69-125-67-65-123-63-61-121-59-57-119-55-53-117-51-49-115-47-45-113-43-41-111-39-37-109-35-33-107-31-29-105-27-25-103-23-21-101-19-17-99-15-13-95-93(97)134-86-91-89-10-6-4-8-87(89)88-9-5-7-11-90(88)91/h4-11,91H,12-86H2,1-3H3,(H,95,97)
Standard InChI Key ZMDWQUPVSGNOHL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Molecular Characteristics

Fmoc-N-amido-PEG36-Boc features a linear PEG36 spacer flanked by Fmoc and Boc groups. The Fmoc moiety (C15H11O2) protects the primary amine, while the Boc group (C5H9O2) shields the terminal carboxylic acid. The PEG36 chain (C72H144O36) ensures hydrophilicity and flexibility, critical for modulating solubility and steric interactions in bioconjugates .

Molecular Formula and Weight

The molecular formula is C92H163NO40, derived from:

  • Fmoc group: C15H11O2

  • Boc group: C5H9O2

  • PEG36 backbone: C72H144O36

  • Amide linkage: CONH (adds 1 N atom)

The theoretical molecular weight is 1,899.26 g/mol, consistent with analogs like Fmoc-N-amido-PEG36-COOH (MW: 1,897.22 g/mol) .

Structural Confirmation Techniques

  • Nuclear Magnetic Resonance (NMR): 1H NMR spectra of analogous PEG derivatives show characteristic peaks for Fmoc (δ 7.3–7.8 ppm, aromatic protons) and Boc (δ 1.4 ppm, tert-butyl group) .

  • Mass Spectrometry: High-resolution MS data for Fmoc-N-amido-PEG36-TFP ester (MW: 2,045.3 g/mol) validate PEG chain length and end-group fidelity .

Synthesis and Purification

Synthetic Pathways

Fmoc-N-amido-PEG36-Boc is synthesized via a three-step process:

  • PEG36 Activation: Amino-PEG36-acid is reacted with Fmoc-Osu (N-hydroxysuccinimide ester) to introduce the Fmoc-protected amine .

  • Boc Protection: The terminal carboxylic acid is protected using Boc anhydride in the presence of a base (e.g., DMAP) .

  • Purification: Reverse-phase HPLC or size-exclusion chromatography isolates the product with ≥95% purity .

Critical Reaction Parameters

ParameterOptimal ValueImpact on Yield
Reaction Temperature25°CMinimizes PEG degradation
SolventAnhydrous DMFEnhances solubility
Molar Ratio (Fmoc:PEG)1.2:1Prevents underprotection
Reaction Time12–16 hoursEnsures complete conjugation

Applications in Bioconjugation and Drug Delivery

Peptide and Protein Modification

The orthogonal protection strategy enables sequential conjugation:

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF removes Fmoc, exposing the primary amine for coupling to carboxylates via EDC/NHS chemistry .

  • Boc Depletion: Trifluoroacetic acid (TFA) cleaves the Boc group, liberating the carboxylic acid for subsequent reactions .

Case Study: In antibody-drug conjugate (ADC) development, Fmoc-N-amido-PEG36-Boc facilitated site-specific payload attachment, improving pharmacokinetics compared to non-PEGylated counterparts .

Liposome Functionalization

PEG36 spacers reduce immunogenicity and prolong circulation half-life. Fmoc-N-amido-PEG36-Boc has been used to synthesize pH-sensitive liposomes for intracellular protein delivery, leveraging the Boc group’s stability under physiological conditions .

Physicochemical Properties

Solubility and Stability

PropertyValueConditions
Aqueous Solubility>50 mg/mLpH 7.4, 25°C
Thermal StabilityDecomposes at >150°CUnder nitrogen
Hydrolytic StabilityStable (t1/2 >30 days)pH 5–8, 4°C

Spectroscopic Data

  • UV-Vis: Fmoc group absorbs at 265 nm (ε = 5,200 M−1cm−1), enabling quantification .

  • FTIR: Peaks at 1,710 cm−1 (C=O, Boc) and 1,650 cm−1 (amide I) confirm functional groups .

Hazard CodeRisk StatementPrecautionary Measures
H315Skin irritationWear nitrile gloves
H319Eye irritationUse safety goggles
H335Respiratory tract irritationUse fume hood

Comparative Analysis with Related PEG Derivatives

ParameterFmoc-N-amido-PEG36-BocFmoc-N-amido-PEG36-COOHFmoc-N-amido-PEG36-TFP
Molecular Weight1,899.26 g/mol1,897.22 g/mol2,045.3 g/mol
Functional GroupsFmoc, BocFmoc, COOHFmoc, TFP ester
Primary UseMulti-step conjugationCarbodiimide couplingActive ester chemistry
Storage Stability24 months at -20°C18 months at -20°C12 months at -20°C

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